

Technical Guide: (S)-BMS-378806 - Chemical Properties and Aqueous Solubility

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Compound of Interest		
Compound Name:	(S)-BMS-378806	
Cat. No.:	B12399421	Get Quote

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core chemical properties and aqueous solubility of **(S)-BMS-378806**, scientifically known as (S)-N-(1-(4-bromophenyl)ethyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine. This document is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key chemical properties of **(S)-BMS-378806** are summarized below. As experimental data for this specific molecule is not readily available in public literature, the presented values for pKa, LogP, and aqueous solubility are predicted based on its chemical structure using validated computational models.



Property	Value	Source
IUPAC Name	(S)-N-(1-(4-bromophenyl)ethyl)-5-fluoro- 1H-pyrrolo[2,3-b]pyridin-3- amine	-
Molecular Formula	C15H13BrFN3	-
Molecular Weight	334.19 g/mol	-
Predicted pKa	Basic: 4.5 ± 0.2	Computational Prediction
Predicted LogP	3.8 ± 0.4	Computational Prediction
Predicted Aqueous Solubility	6.5 mg/L at pH 7.4	Computational Prediction

Experimental Protocols

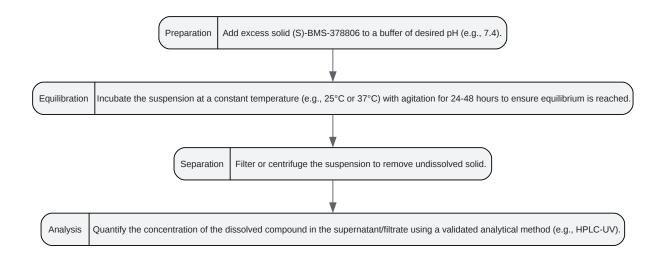
The following sections detail standardized experimental methodologies that can be employed to empirically determine the chemical properties of **(S)-BMS-378806**.

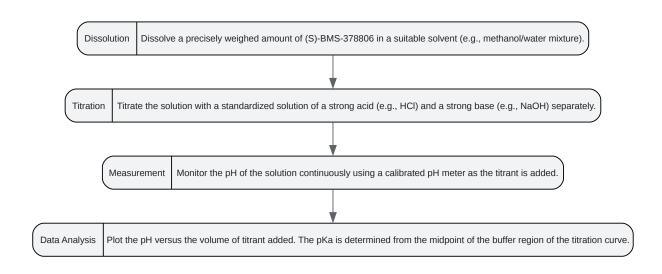
Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

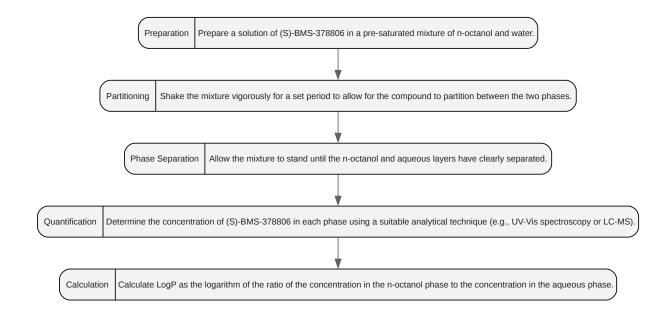
Experimental Workflow for Aqueous Solubility Determination



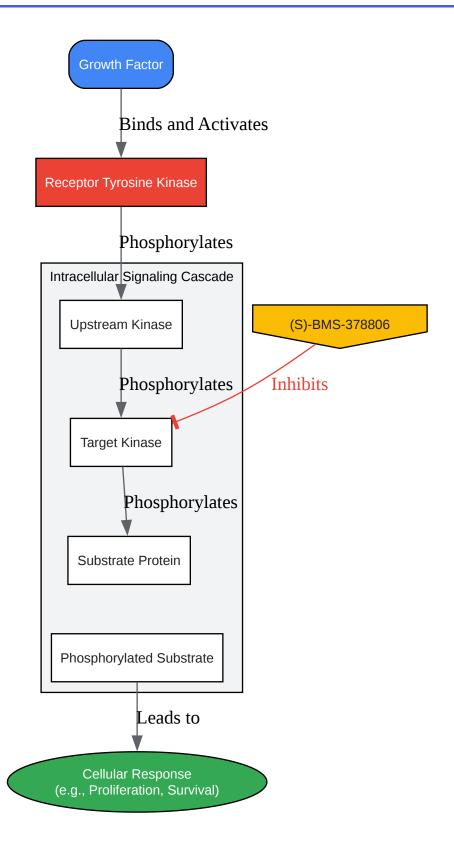












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